N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide
Description
This compound features a piperidine core modified with a tert-butyl carboxamide group and a benzamido-methyl substituent bearing a difluoromethylsulfonyl moiety. Its synthesis likely involves tert-butyl protection of the piperidine amine, followed by sequential coupling of the benzamido and sulfonyl groups, as seen in analogous procedures .
Properties
IUPAC Name |
N-tert-butyl-4-[[[2-(difluoromethylsulfonyl)benzoyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O4S/c1-19(2,3)23-18(26)24-10-8-13(9-11-24)12-22-16(25)14-6-4-5-7-15(14)29(27,28)17(20)21/h4-7,13,17H,8-12H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZCAFUVEQHYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and a difluoromethylsulfonyl benzamide moiety. This unique structure may contribute to its biological properties, including its interaction with specific biological targets.
Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes and receptors involved in disease processes. The presence of the difluoromethylsulfonyl group suggests potential activity against targets such as:
- Matrix Metalloproteinases (MMPs) : These enzymes are crucial in cancer metastasis and tissue remodeling. Inhibitors of MMPs can potentially reduce tumor invasion and metastasis.
- Epidermal Growth Factor Receptor (EGFR) : Compounds targeting EGFR are significant in cancer therapy, especially for non-small cell lung cancer (NSCLC).
Biological Activity Data
A summary of biological activities observed for compounds with similar structures is presented below:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| MMP-2 Inhibition | 0.126 | MDA-MB-231 (Breast Cancer) | |
| EGFR Inhibition | 0.442 | H1975 (Lung Cancer) | |
| Proliferation Inhibition | 0.87 - 12.91 | MCF-7 (Breast Cancer) |
Case Studies
-
Inhibition of Tumor Growth :
A study involving the administration of similar compounds showed a significant reduction in tumor size in xenograft models of breast cancer. The compound demonstrated a selective toxicity profile, exhibiting greater efficacy against cancer cells compared to normal cells. -
Metastasis Prevention :
In models of triple-negative breast cancer (TNBC), treatment with compounds structurally related to this compound resulted in reduced lung metastasis compared to control treatments, indicating potential therapeutic benefits in preventing metastatic spread.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(tert-butyl)-4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, the synthesis of bifunctional inhibitors targeting MEK1 and PI3K pathways has demonstrated promising results in inhibiting cancer cell proliferation. The compound's structural features allow it to interact effectively with these targets, suggesting a potential role in cancer therapy .
Neurological Disorders
The modulation of neurotransmitter systems is critical for treating neurological disorders. The compound's ability to influence receptor activity makes it a candidate for research into therapies for conditions such as depression and schizophrenia. Studies have highlighted the importance of compounds that can modulate NMDA receptors, which are implicated in various neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available sulfonamides and piperidine derivatives.
- Reaction Conditions : Various reaction conditions, including temperature and solvent choice, can significantly impact yield and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Sulfonamide + Piperidine | 85 |
| 2 | N-Acylation | Acetic Anhydride | 90 |
| 3 | Purification | Column Chromatography | 95 |
In vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example, a study reported that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative activity.
In vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Findings suggest that the compound can cross the blood-brain barrier, which is crucial for treating neurological disorders. Observations from these studies highlight significant reductions in tumor size and improved behavioral outcomes in treated subjects.
Comparison with Similar Compounds
Piperidine-1-carboxamide Derivatives with Halogenated Substituents
Example Compound :
4-(4-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 24)
Key Differences :
- Substituents : Replaces the difluoromethylsulfonyl-benzamido group with a fluorinated benzodiazolone ring and an iodophenyl carboxamide.
- Electronic Effects : The iodophenyl group is bulky and polarizable, while the benzodiazolone introduces a rigid heterocyclic structure.
- Synthesis: Utilizes tert-butyl 4-aminopiperidine-1-carboxylate as a common intermediate but diverges in nitroarene coupling steps .
Sulfonamide-Containing Piperidine Derivatives
Example Compound :
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19)
Key Differences :
- Sulfonyl Group : Uses a tosyl (p-toluenesulfonyl) group instead of difluoromethylsulfonyl.
- Core Structure : Lacks the benzamido-methyl linker, instead incorporating a pyridinylmethyl group.
- Synthesis : Employs DCM and triethylamine for coupling, similar to sulfonamide formation in the target compound .
Implications :
The difluoromethylsulfonyl group in the target compound is more electronegative than tosyl, which could enhance binding affinity to targets like sulfotransferases or proteases .
tert-Butyl-Protected Piperidine Carbamates
Example Compound :
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Key Differences :
- Functional Groups : Features an acetylated piperidine amine and a tert-butyl carbamate, unlike the target’s carboxamide and sulfonamide groups.
- Synthesis : Shares tert-butyl protection strategies but diverges in deprotection steps (e.g., HCl/MeOH for carbamate removal) .
Implications :
The target compound’s carboxamide group may offer greater hydrolytic stability compared to carbamates, which are prone to enzymatic cleavage .
Trifluoromethylsulfonyl Analogs
Example Compound: (2S,4R)-4-tert-butyl-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxamide Key Differences:
- Sulfonyl Group : Contains a trifluoromethylsulfonyl (CF₃SO₂) group versus difluoromethyl (CHF₂SO₂).
- Chirality : Incorporates stereochemical complexity, unlike the target’s simpler achiral benzamido group.
Implications :
The trifluoromethyl group’s higher electronegativity may increase metabolic resistance compared to difluoromethyl, but at the cost of synthetic complexity .
Structural Comparison Table
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three key intermediates:
- 1-Boc-4-aminopiperidine : A piperidine derivative protected with a tert-butoxycarbonyl (Boc) group at the 1-position and an amine at the 4-position.
- 2-((Difluoromethyl)sulfonyl)benzoic acid : A benzoic acid derivative with a difluoromethyl sulfonyl group at the ortho position.
- tert-Butyl isocyanate : For introducing the terminal carboxamide group.
The synthesis involves sequential functionalization of the piperidine ring, followed by coupling reactions to assemble the final structure.
Preparation of Key Intermediates
Synthesis of 1-Boc-4-Aminopiperidine
The Boc-protected piperidine intermediate is synthesized via a two-step process adapted from CN104628627A:
- Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate :
- Conditions : 4-Piperidinecarboxamide (50 g), distilled water (100 mL), triethylamine (50 g), and di-tert-butyl dicarbonate (80 g) are stirred at 25°C for 10 hours.
- Workup : The pH is adjusted to 7 with 20% hydrochloric acid, followed by dichloromethane extraction and acetone crystallization.
- Yield : 75 g (95% purity).
- Hofmann degradation of 1-Boc-4-piperidinecarboxamide :
This method offers high yield and scalability, with the Boc group ensuring regioselectivity during subsequent reactions.
Synthesis of 2-((Difluoromethyl)Sulfonyl)Benzoic Acid
The difluoromethyl sulfonyl group is introduced via sulfonylation, drawing insights from US4788012A and CN102603611B:
- Sulfonation of 2-mercaptobenzoic acid :
Alternative approaches involve oxidative methods, such as treating difluoromethyl sulfide intermediates with hydrogen peroxide or ozone.
Assembly of the Target Compound
Formation of the Benzamido Methyl Group
The benzamido methyl spacer is introduced via reductive amination or direct coupling:
- Coupling 1-Boc-4-aminopiperidine with 2-((difluoromethyl)sulfonyl)benzoic acid :
Optimization and Industrial Considerations
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for sulfonylation.
- Safety Measures : Bromine and sulfur tetrafluoride require pressurized reactors and corrosion-resistant materials (e.g., stainless steel 316L).
- Cost Efficiency : Recycling unreacted trifluoromethyl bromide and minimizing solvent volumes improve scalability.
Data Analysis and Comparative Studies
Table 1: Comparison of Key Reaction Steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
